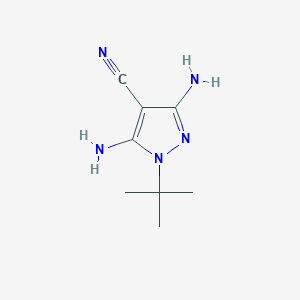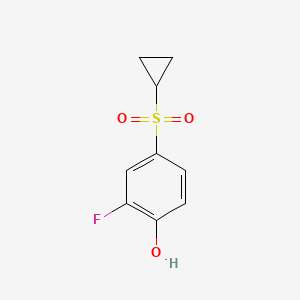
4-(Cyclopropylsulfonyl)-2-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopropylsulfonyl)-2-fluorophenol is an organic compound that features a cyclopropylsulfonyl group and a fluorine atom attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylsulfonyl)-2-fluorophenol typically involves the introduction of the cyclopropylsulfonyl group and the fluorine atom onto a phenol ring. One common method includes the sulfonylation of 2-fluorophenol with cyclopropylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclopropylsulfonyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often facilitated by catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Aplicaciones Científicas De Investigación
4-(Cyclopropylsulfonyl)-2-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(Cyclopropylsulfonyl)-2-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes or receptors, while the cyclopropylsulfonyl group may enhance binding affinity through hydrophobic interactions. The fluorine atom can also influence the compound’s electronic properties, affecting its reactivity and binding characteristics.
Comparación Con Compuestos Similares
Similar Compounds
4-(Cyclopropylsulfonyl)-2-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.
4-(Cyclopropylsulfonyl)-2-bromophenol: Similar structure but with a bromine atom instead of fluorine.
4-(Cyclopropylsulfonyl)-2-iodophenol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
4-(Cyclopropylsulfonyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Propiedades
Número CAS |
1147558-10-8 |
|---|---|
Fórmula molecular |
C9H9FO3S |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
4-cyclopropylsulfonyl-2-fluorophenol |
InChI |
InChI=1S/C9H9FO3S/c10-8-5-7(3-4-9(8)11)14(12,13)6-1-2-6/h3-6,11H,1-2H2 |
Clave InChI |
JFCAYTVCMDSFOS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1S(=O)(=O)C2=CC(=C(C=C2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



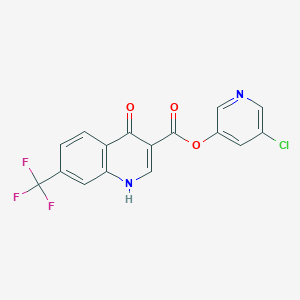


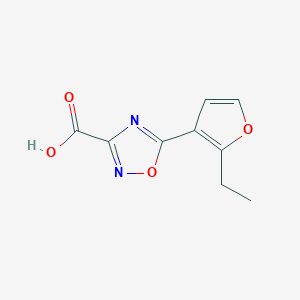
![(1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B13090371.png)


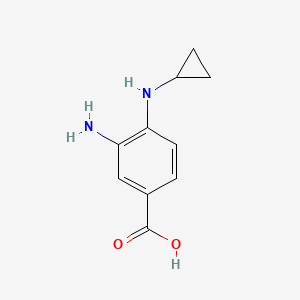
![tert-Butyl 3-(pyrrolidin-1-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13090392.png)
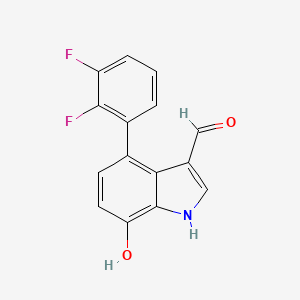
![9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13090397.png)

